![molecular formula C8H18N2 B067577 N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine CAS No. 164642-21-1](/img/structure/B67577.png)
N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine
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Description
Synthesis Analysis
Research into the synthesis of similar compounds involves complex reactions, including regioselective preparation of alkyl derivatives and transition metal derivatives, indicating the versatility and complexity of synthesizing such compounds. For example, studies on the regioselective preparation of derivatives and the synthesis of transition metal derivatives with similar ligands suggest methodologies that could potentially be applied or adapted for the synthesis of N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine (Hocková et al., 1999) (Philippopoulos et al., 1998).
Molecular Structure Analysis
The molecular structure of compounds with similar functionalities, such as the cyclopentadienyl derivatives, highlights the significance of X-ray crystallography in determining detailed structural parameters, which are crucial for understanding the molecular geometry and potential reactivity (Philippopoulos et al., 1998).
Chemical Reactions and Properties
Studies on the chemical reactions and properties of related compounds often explore their reactivity towards various reagents or under different conditions, offering insights into possible reactions and transformations N-[1-(aminomethyl)cyclopentyl]-N,N-dimethylamine might undergo. The work on cycloaddition reactions and the formation of complexes with metal ions can provide valuable information on the chemical behavior and potential applications of such compounds (Cafaggi et al., 1983).
Scientific Research Applications
Photophysics and Photochemical Behavior : (Lewis et al., 1994) studied the photochemical and photophysical behavior of several ((N,N-dimethylamino)alkyl)styrenes. They observed efficient intramolecular addition and formation of fluorescent singlet exciplexes in nonpolar and polar solvents.
Organometallic Chemistry : (Grotjahn et al., 1996) explored the stereoselective formation of Cp*IrCl complexes of N,N-Dimethylamino acids. They reported high diastereoselectivity in forming these complexes.
Organic Synthesis and Anesthetic Activity : (Gataullin et al., 2001) focused on the synthesis of compounds with local anesthetic and analgesic properties, using aminomethyl cyclopentyl derivatives.
Chemical Reactions and Transformations : (Caristi et al., 1984) investigated the reaction of N,N-Dimethylamides and N,N-dimethylamines with N-bromosuccinimide, exploring the mechanism behind these transformations.
Synthesis of Fluorescent Chemosensors : (Pathak et al., 2012) synthesized an N,N-Dimethylamine ethylimino-appended triazole-linked calix[4]arene conjugate. This conjugate, in its Cd(2+) complex form, was used as a selective fluorescent chemosensor.
Crystallography and Molecular Docking : (Al-Hourani et al., 2016) conducted synthesis, crystal structure analysis, and molecular docking studies of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, exploring its potential as a cyclooxygenase-2 inhibitor.
Peptide Sequencing in Proteomics : (Fu & Li, 2005) utilized N-terminal isotopic dimethylation for de novo sequencing of neuropeptides, demonstrating new applications in peptide sequencing.
properties
IUPAC Name |
1-(aminomethyl)-N,N-dimethylcyclopentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)8(7-9)5-3-4-6-8/h3-7,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQDEEKAUZTSQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445605 |
Source
|
Record name | 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
164642-21-1 |
Source
|
Record name | 1-(Aminomethyl)-N,N-dimethylcyclopentan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10445605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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